(1S,2R)-2-azaniumylcyclohexane-1-carboxylate
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Overview
Description
(1S,2R)-2-azaniumylcyclohexane-1-carboxylate is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-azaniumylcyclohexane-1-carboxylate typically involves the resolution of racemic mixtures or the use of chiral catalysts to achieve the desired enantiomeric purity. One common method involves the hydrogenation of o-phenylenediamine or 1,2-dinitrocyclohexane, followed by resolution using chiral acids .
Industrial Production Methods
Industrial production of this compound often employs large-scale hydrogenation processes with chiral catalysts to ensure high yield and enantiomeric purity. The use of advanced chromatographic techniques, such as high-performance liquid chromatography (HPLC), is also common to separate and purify the desired enantiomer .
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-2-azaniumylcyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Typical reagents include alkyl halides and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclohexanone or cyclohexanecarboxylic acid, while reduction can produce cyclohexanol or cyclohexylamine .
Scientific Research Applications
(1S,2R)-2-azaniumylcyclohexane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its interactions with enzymes and proteins, providing insights into stereospecific biochemical processes.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug design.
Mechanism of Action
The mechanism of action of (1S,2R)-2-azaniumylcyclohexane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into active sites of enzymes, influencing their activity and leading to various biochemical effects. Pathways involved may include inhibition or activation of enzymatic reactions, modulation of receptor activity, and alteration of metabolic processes .
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-2-azaniumylcyclohexane-1-carboxylate: The enantiomer of the compound, with different stereochemistry and potentially different biological activity.
Cyclohexanecarboxylic acid: A structurally similar compound lacking the azaniumyl group.
Cyclohexylamine: Similar in structure but with an amine group instead of the carboxylate.
Uniqueness
(1S,2R)-2-azaniumylcyclohexane-1-carboxylate is unique due to its specific stereochemistry, which imparts distinct reactivity and interaction profiles compared to its enantiomers and other similar compounds. This uniqueness makes it valuable in asymmetric synthesis and chiral recognition studies .
Properties
IUPAC Name |
(1S,2R)-2-azaniumylcyclohexane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c8-6-4-2-1-3-5(6)7(9)10/h5-6H,1-4,8H2,(H,9,10)/t5-,6+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USQHEVWOPJDAAX-NTSWFWBYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)[O-])[NH3+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@H](C1)C(=O)[O-])[NH3+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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